1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a carbaldehyde functional group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is heated under reflux to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives .
Scientific Research Applications
1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied. Computational chemistry and molecular docking studies are often employed to predict and validate these interactions .
Comparison with Similar Compounds
1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Benzyl-3-(4-methoxyphenyl)thiourea:
1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione: This compound contains a pyrrole ring and an amino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting versatility in chemical reactions and applications.
Properties
IUPAC Name |
1-benzyl-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-17-9-7-15(8-10-17)18-16(13-21)12-20(19-18)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVQNMHGTRCERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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